molecular formula C7H12O B14148234 (3E)-4-methyl-3,5-hexadien-1-ol CAS No. 3673-58-3

(3E)-4-methyl-3,5-hexadien-1-ol

Cat. No.: B14148234
CAS No.: 3673-58-3
M. Wt: 112.17 g/mol
InChI Key: NNGVLPJYESSKNP-FNORWQNLSA-N
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Description

(3E)-4-methyl-3,5-hexadien-1-ol is an organic compound with the molecular formula C7H12O It is a type of unsaturated alcohol, characterized by the presence of a double bond in the E-configuration (trans) at the third position and a hydroxyl group (-OH) at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-methyl-3,5-hexadien-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3-methyl-2-buten-1-ol with a suitable Grignard reagent, followed by hydrolysis, can yield this compound. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure the stability of the intermediates.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes. One such method includes the catalytic hydrogenation of 4-methyl-3,5-hexadien-1-al using a palladium catalyst. This method is advantageous due to its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-methyl-3,5-hexadien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: SOCl2 in the presence of pyridine.

Major Products

    Oxidation: 4-methyl-3,5-hexadien-1-al.

    Reduction: 4-methyl-3,5-hexanol.

    Substitution: 4-methyl-3,5-hexadien-1-chloride.

Scientific Research Applications

(3E)-4-methyl-3,5-hexadien-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of (3E)-4-methyl-3,5-hexadien-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular processes by affecting membrane integrity and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (3E)-4-methyl-3,5-hexadien-1-al: An aldehyde derivative with similar structural features.

    4-methyl-3,5-hexanol: A saturated alcohol with a similar carbon skeleton.

    (3E)-4-methyl-3,5-hexadien-1-chloride: A halogenated derivative.

Uniqueness

(3E)-4-methyl-3,5-hexadien-1-ol is unique due to its specific double bond configuration and hydroxyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

3673-58-3

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(3E)-4-methylhexa-3,5-dien-1-ol

InChI

InChI=1S/C7H12O/c1-3-7(2)5-4-6-8/h3,5,8H,1,4,6H2,2H3/b7-5+

InChI Key

NNGVLPJYESSKNP-FNORWQNLSA-N

Isomeric SMILES

C/C(=C\CCO)/C=C

Canonical SMILES

CC(=CCCO)C=C

Origin of Product

United States

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